1-Hydroxypyrene-d9

Isotopic purity mass spectrometry stable isotope labeling

Quantifying urinary 1-hydroxypyrene without a matched isotope-labeled internal standard leads to systematic errors from matrix effects and variable extraction recovery. 1-Hydroxypyrene-d9 (CAS 132603-37-3) solves this with: - +9 Da mass shift eliminating spectral overlap with endogenous analyte isotope peaks - ≥98 atom % deuterium purity; no back-exchange during sample prep - Documented 3-year stability at -20°C; validated for high-throughput occupational and population studies

Molecular Formula C16H10O
Molecular Weight 227.30 g/mol
CAS No. 132603-37-3
Cat. No. B016599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxypyrene-d9
CAS132603-37-3
Synonyms1-Pyrenol-d9;  1-Pyren-2,3,4,5,6,7,8,9,10-d9-ol; 
Molecular FormulaC16H10O
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O
InChIInChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
InChIKeyBIJNHUAPTJVVNQ-LOIXRAQWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxypyrene-d9: Validated Internal Standard


1-Hydroxypyrene-d9 is a nonadeuterated analog of 1-hydroxypyrene, a primary urinary biomarker of polycyclic aromatic hydrocarbon (PAH) exposure. It is classified as a stable isotope-labeled internal standard (SIL-IS) specifically designed for LC-MS/MS and HPLC-FLD quantification of 1-hydroxypyrene in biological matrices. [1] The compound possesses nine deuterium atoms (2H9) substituting the aromatic hydrogens of the parent pyrene ring, providing a nominal mass shift of +9 Da relative to the unlabeled analyte (1-hydroxypyrene; MW 218.25). [2] This mass increment ensures chromatographic co-elution with near-identical physicochemical properties while enabling discrete mass spectrometric detection, a critical requirement for correcting matrix effects and sample preparation variability in quantitative bioanalysis.

Product Type
Stable isotope-labeled internal standard (SIL-IS)
Workflow Fit
LC-MS/MS and HPLC-FLD quantification of urinary 1-hydroxypyrene
Key Feature
Mass-resolved deuterated analog with co-elution properties

1-Hydroxypyrene-d9 Selectivity Advantages


Substituting 1-hydroxypyrene-d9 with the unlabeled analyte (1-hydroxypyrene) or with alternative internal standards (e.g., 1-hydroxypyrene-13C6, structurally dissimilar compounds) introduces significant analytical error in urinary PAH metabolite quantification. The unlabeled compound cannot function as an internal standard because it is chemically identical to the target analyte, thereby offering no means to distinguish and correct for extraction losses, ion suppression, or matrix effects. [1] Alternative deuterated PAH metabolites (e.g., 2-hydroxyfluorene-d9, 3-hydroxybenzo[a]pyrene-d11) exhibit different retention times and ionization efficiencies, leading to inaccurate relative response factors and compromised accuracy. [2] The nine-deuterium substitution in 1-hydroxypyrene-d9 provides a sufficient mass offset (+9 Da) to eliminate spectral overlap with the endogenous 1-hydroxypyrene M+1/M+2 isotope peaks, while the absence of hydrogen‑deuterium back-exchange during sample preparation ensures reliable quantification across diverse urine matrices. [3]

Unlabeled 1-hydroxypyrene
Cannot be used as an internal standard; chemical identity with the analyte prevents matrix-effect correction and recovery tracking.
Alternative deuterated PAH metabolites
Differing retention times and ionization efficiencies may compromise relative response factors and lead to accuracy deviations.
Mass offset and H/D back-exchange
Insufficient mass shift or hydrogen‑deuterium exchange during preparation may cause spectral overlap and quantification bias.

1-Hydroxypyrene-d9 Performance Metrics


Isotopic Purity and Mass Offset

1-Hydroxypyrene-d9 is supplied with a certified isotopic purity of ≥98 atom % D. This high isotopic enrichment, coupled with a +9 Da mass shift relative to the unlabeled analyte (1-hydroxypyrene), provides complete mass spectrometric resolution from the endogenous target. [1] The nominal mass difference of +9 Da exceeds the natural abundance M+1 isotope peak of 1-hydroxypyrene (approximately 1.1% relative abundance per carbon, 16 × 1.1% ≈ 17.6% total M+1 contribution), thereby eliminating spectral overlap and ensuring accurate peak area integration.

Isotopic Purity & Mass Shift
Reported
≥98 atom % D, +9 Da
Complete mass resolution from endogenous analyte
Minimizes cross-contribution to analyte channel
Isotopic purity mass spectrometry stable isotope labeling internal standard

Assay Throughput Efficiency

Quantification of urinary 1-hydroxypyrene using 1-hydroxypyrene-d9 as an internal standard requires only one analytical run per sample. [1] In contrast, the traditional standard addition method for 1-hydroxypyrene quantification necessitates running each sample at least three times (unspiked and two spiked levels) to construct a standard addition curve. [1] This differential translates to a >3-fold increase in sample throughput for routine biomonitoring studies.

Throughput Efficiency
Head-to-head
1 run/sample (ISTD) vs ≥3 (standard addition)
Supports high-throughput biomonitoring workflows
>3-fold reduction in instrument time reported
Assay efficiency throughput internal standardization method validation

Method Accuracy Comparison

A direct comparison of internal standard (1-hydroxypyrene-d9) and external standard calibration methods for urinary 1-hydroxypyrene quantification demonstrated significantly improved accuracy with the internal standard approach. [1] When 1-hydroxypyrene-d9 was used as the internal standard, the method accuracy (expressed as percent recovery) was ≥85%. In contrast, external calibration methods that do not employ a co-eluting deuterated internal standard are subject to substantial matrix effects (ion suppression or enhancement) in urine, which can lead to accuracy deviations exceeding ±15% without appropriate correction.

Method Accuracy
Head-to-head
≥85% accuracy (ISTD) vs >±15% deviation (external calibration)
Meets bioanalytical validation review criteria
Internal standardization corrects matrix effects
Method accuracy internal standard matrix effect quantitative bioanalysis

Detection Limit Sensitivity

Using 1-hydroxypyrene-d9 as an internal standard in an HPLC-FLD method, a detection limit of 0.1 µg/L (approximately 0.46 nM) for 1-hydroxypyrene in human urine was achieved. [1] This sensitivity level is comparable to or exceeds that of methods employing non-deuterated internal standards (where spectral overlap or matrix interference often elevates the baseline noise) and is sufficient to quantify background urinary 1-hydroxypyrene levels in non-occupationally exposed populations (typically 0.1–1.0 µg/L). [2]

Detection Limit
Class-level inference
LOD 0.1 µg/L (HPLC-FLD with ISTD)
Enables low-level PAH exposure assessment
2- to 10-fold improvement over non-deuterated methods reported
Detection limit sensitivity HPLC-FLD PAH biomarker

Regulatory and Patent Acceptance

1-Hydroxypyrene-d9 is explicitly specified as the isotopically labeled internal standard in two patented analytical methods for urinary PAH metabolite determination (RU 2687887 C1 and RU 2814310 C1). [1][2] These patents describe GC-MS and dispersive liquid-liquid microextraction (DLLME) protocols that achieve high accuracy and sensitivity for occupational exposure monitoring. The inclusion of 1-hydroxypyrene-d9 in the patent claims confirms its recognized role as the preferred internal standard for these validated, high-selectivity assays.

Patent Citation
Supporting evidence
Named in RU 2687887 C1 and RU 2814310 C1
Independent method validation context
Qualitative acceptance in regulated biomonitoring protocols
Regulatory compliance patented method GC-MS occupational exposure

Shelf-Life and Storage Stability

1-Hydroxypyrene-d9 reference standards are documented to maintain certified purity for 12 months when stored at (4±4)°C under light-protected conditions. [1] Long-term storage at -20°C extends the validated shelf life to 3 years for the solid powder form. This stability profile is consistent with that reported for other deuterated PAH metabolite internal standards and ensures reliable performance across multi-year biomonitoring studies.

Storage Stability
Supplier data
12 months at 4±4°C, 3 years at -20°C
Documented long-term isotopic purity stability
Supports multi-year study reproducibility
Stability shelf life storage quality control

1-Hydroxypyrene-d9 Application Scenarios


Occupational PAH Exposure Biomonitoring Programs

1-Hydroxypyrene-d9 is the internal standard of choice for quantifying urinary 1-hydroxypyrene in large-scale occupational exposure surveillance. Its use reduces per-sample analytical runs from ≥3 (standard addition) to 1 (internal standard method), enabling high-throughput processing of hundreds to thousands of urine specimens collected from workers in coke ovens, aluminum smelters, road paving, and coal tar industries. [1] The ≥85% accuracy achieved with 1-hydroxypyrene-d9 internal standardization meets the German quality assurance program requirements for workplace PAH exposure monitoring. [2]

Environmental Epidemiology and Population Health Studies

In epidemiological investigations linking PAH exposure to health outcomes (e.g., oxidative stress, cardiovascular disease, cancer), 1-hydroxypyrene-d9 enables precise, low-level quantification (LOD = 0.1 µg/L) of urinary 1-hydroxypyrene in general population cohorts. [1] The stable isotopic signature (+9 Da) and ≥98 atom % D purity eliminate interference from endogenous 1-hydroxypyrene isotope peaks, ensuring accurate exposure classification and dose-response modeling. [2]

Method Development and Validation for Regulated Bioanalysis

1-Hydroxypyrene-d9 serves as a critical reference material during the development and validation of LC-MS/MS or GC-MS methods for urinary PAH metabolites. Its specification in patents RU 2687887 C1 and RU 2814310 C1 confirms its acceptance as the definitive internal standard for achieving high selectivity and accuracy in complex urine matrices. [3] Laboratories adopting these patented methods or developing novel assays can use 1-hydroxypyrene-d9 to benchmark matrix effect correction, extraction recovery, and overall method robustness.

Long-Term Biobanking and Retrospective Cohort Analyses

For studies involving archived urine samples stored in biobanks for years or decades, the documented long-term stability of 1-hydroxypyrene-d9 (3 years at -20°C as powder) provides confidence in the consistency of internal standard performance across the entire analysis period. Using a stable isotope-labeled internal standard from the outset ensures that future re-analyses or cross-cohort comparisons of 1-hydroxypyrene concentrations remain analytically valid, even as instrumentation and protocols evolve.

Application
Selection Property
Validation Focus
Occupational PAH exposure biomonitoring
ISTD enables single-run per sample workflow
Accuracy within method validation review criteria in urine matrix
Environmental epidemiology cohort studies
Low-concentration quantification context (sub-µg/L)
Isotopic purity and matrix-effect correction for dose-response modeling
Method development for regulated bioanalysis
Patent-accepted internal standard context
Benchmark matrix-effect correction and recovery
Long-term biobanking and retrospective analyses
Documented storage stability profile
Consistency of internal standard performance across multi-year studies

Technical Documentation Hub

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